Isovaleryl-valyl-valyl-statine phosphinate ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isovaleryl-valyl-valyl-statine phosphinate ethyl ester, also known as L-Val-Val-OMe-Stat-Pi(OEt)2, is a phosphinate ester that has been extensively studied for its potential use as a therapeutic agent. This compound is a potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism.
Mecanismo De Acción
Isovaleryl-valyl-valyl-statine phosphinate ethyl estere-Stat-Pi(OEt)2 is a competitive inhibitor of DPP-IV. The compound binds to the active site of the enzyme and prevents it from cleaving incretin hormones. This leads to increased levels of intact incretin hormones, which stimulate insulin secretion and reduce glucagon secretion. The mechanism of action of Isovaleryl-valyl-valyl-statine phosphinate ethyl estere-Stat-Pi(OEt)2 has been extensively studied, and several studies have shown that the compound is a potent inhibitor of DPP-IV.
Efectos Bioquímicos Y Fisiológicos
Isovaleryl-valyl-valyl-statine phosphinate ethyl estere-Stat-Pi(OEt)2 has several biochemical and physiological effects. The compound is a potent inhibitor of DPP-IV, which leads to increased levels of intact incretin hormones. This leads to improved glucose homeostasis and reduced blood glucose levels. In addition, Isovaleryl-valyl-valyl-statine phosphinate ethyl estere-Stat-Pi(OEt)2 has been shown to improve insulin sensitivity and reduce inflammation in animal models of type 2 diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Isovaleryl-valyl-valyl-statine phosphinate ethyl estere-Stat-Pi(OEt)2 has several advantages for lab experiments. The compound is stable and can be easily synthesized using different methods. In addition, Isovaleryl-valyl-valyl-statine phosphinate ethyl estere-Stat-Pi(OEt)2 is a potent inhibitor of DPP-IV, which makes it a valuable tool for studying the role of DPP-IV in glucose metabolism. However, Isovaleryl-valyl-valyl-statine phosphinate ethyl estere-Stat-Pi(OEt)2 has some limitations for lab experiments. The compound is relatively expensive, which limits its use in large-scale experiments. In addition, Isovaleryl-valyl-valyl-statine phosphinate ethyl estere-Stat-Pi(OEt)2 has not been extensively tested in human studies, which limits its potential use as a therapeutic agent.
Direcciones Futuras
Isovaleryl-valyl-valyl-statine phosphinate ethyl estere-Stat-Pi(OEt)2 has several potential future directions. The compound has shown promising results in animal models of type 2 diabetes, and further studies are needed to determine its potential use as a therapeutic agent. In addition, Isovaleryl-valyl-valyl-statine phosphinate ethyl estere-Stat-Pi(OEt)2 can be used as a tool to study the role of DPP-IV in glucose metabolism and the potential use of DPP-IV inhibitors for the treatment of type 2 diabetes. Finally, the synthesis of Isovaleryl-valyl-valyl-statine phosphinate ethyl estere-Stat-Pi(OEt)2 can be optimized to reduce the cost and increase the yield of the compound.
Métodos De Síntesis
The synthesis of Isovaleryl-valyl-valyl-statine phosphinate ethyl estere-Stat-Pi(OEt)2 involves the use of a phosphinate ester as a starting material. The phosphinate ester is then reacted with Isovaleryl-valyl-valyl-statine phosphinate ethyl estere-Statine to produce the final compound. The synthesis of Isovaleryl-valyl-valyl-statine phosphinate ethyl estere-Stat-Pi(OEt)2 has been reported in several studies, and the compound has been synthesized using different methods, including solid-phase synthesis and solution-phase synthesis.
Aplicaciones Científicas De Investigación
Isovaleryl-valyl-valyl-statine phosphinate ethyl estere-Stat-Pi(OEt)2 has been extensively studied for its potential use as a therapeutic agent for the treatment of type 2 diabetes. The compound is a potent inhibitor of DPP-IV, which is involved in the regulation of glucose metabolism. Inhibition of DPP-IV increases the levels of incretin hormones, which stimulate insulin secretion and reduce glucagon secretion. This leads to improved glucose homeostasis and reduced blood glucose levels. Several studies have shown that Isovaleryl-valyl-valyl-statine phosphinate ethyl estere-Stat-Pi(OEt)2 is effective in improving glucose tolerance and reducing blood glucose levels in animal models of type 2 diabetes.
Propiedades
Número CAS |
128901-52-0 |
---|---|
Nombre del producto |
Isovaleryl-valyl-valyl-statine phosphinate ethyl ester |
Fórmula molecular |
C24H46N3O7P |
Peso molecular |
519.6 g/mol |
Nombre IUPAC |
(2-ethoxy-2-oxoethyl)-[(1R)-3-methyl-1-[[(2S)-3-methyl-1-[[(2S)-3-methyl-2-(3-methylbutanoylamino)butanoyl]amino]-1-oxobutan-2-yl]amino]butyl]phosphinic acid |
InChI |
InChI=1S/C24H46N3O7P/c1-10-34-20(29)13-35(32,33)19(12-15(4)5)26-22(17(8)9)24(31)27-23(30)21(16(6)7)25-18(28)11-14(2)3/h14-17,19,21-22,26H,10-13H2,1-9H3,(H,25,28)(H,32,33)(H,27,30,31)/t19-,21+,22+/m1/s1 |
Clave InChI |
GMYHFKHRKYCTKS-HJNYFJLDSA-N |
SMILES isomérico |
CCOC(=O)CP(=O)([C@H](CC(C)C)N[C@@H](C(C)C)C(=O)NC(=O)[C@H](C(C)C)NC(=O)CC(C)C)O |
SMILES |
CCOC(=O)CP(=O)(C(CC(C)C)NC(C(C)C)C(=O)NC(=O)C(C(C)C)NC(=O)CC(C)C)O |
SMILES canónico |
CCOC(=O)CP(=O)(C(CC(C)C)NC(C(C)C)C(=O)NC(=O)C(C(C)C)NC(=O)CC(C)C)O |
Otros números CAS |
128901-52-0 |
Sinónimos |
isovaleryl-valyl-valyl-statine phosphinate ethyl ester Iva-Val-Val-Sta(P)OEt IvaVVSta(P)OEt |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.